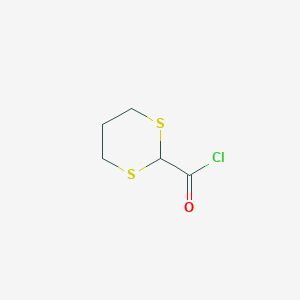

1,3-Dithiane-2-carbonyl chloride

Description

1,3-Dithiane-2-carbonyl chloride is a sulfur-containing acyl chloride characterized by a six-membered 1,3-dithiane ring fused to a reactive carbonyl chloride group. This compound is notable for its stability, attributed to the electron-withdrawing effects of the sulfur atoms and the rigid dithiane ring structure, which reduces hydrolysis susceptibility compared to simpler acyl chlorides .

Properties

CAS No. |

54235-69-7 |

|---|---|

Molecular Formula |

C5H7ClOS2 |

Molecular Weight |

182.7 g/mol |

IUPAC Name |

1,3-dithiane-2-carbonyl chloride |

InChI |

InChI=1S/C5H7ClOS2/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2 |

InChI Key |

ZGTNKGNRQAXGKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Thiophene-Based Acyl Chlorides (Compound 2)

Compound 2, referenced in studies, shares structural similarities with 1,3-dithiane-2-carbonyl chloride but incorporates two thiophene rings and two carbonyl groups (vs. one carbonyl group in this compound).

| Property | This compound | Compound 2 (Thiophene Analogue) |

|---|---|---|

| Core Structure | Six-membered dithiane ring | Two thiophene rings |

| Carbonyl Groups | 1 | 2 |

| Reactivity | High toward alcohols/amines | Moderate (steric hindrance) |

| Biological Activity | Limited data | Antioxidant properties observed |

| Synthetic Yield | High (>80%) | Variable (method-dependent) |

Key Differences :

- Electronic Effects : The dithiane ring in this compound enhances electrophilicity at the carbonyl center, enabling faster nucleophilic substitutions compared to the thiophene-based compound 2 .

- Applications : While this compound is favored in derivatization reactions, compound 2 and its analogues are explored for biological applications, such as antioxidant activity .

Other Sulfur-Containing Acyl Chlorides

- 1,3-Dithiolane-2-carbonyl Chloride : A five-membered ring analogue with reduced steric hindrance but lower thermal stability.

- Thiophosgene (CSCl₂) : Simpler structure but highly toxic and less selective in reactions.

Reactivity and Functional Group Transformations

This compound exhibits superior reactivity toward nucleophiles (e.g., alcohols, amines) compared to its thiophene-based counterpart due to:

- Enhanced electrophilicity from sulfur atoms.

- Reduced steric hindrance around the carbonyl group.

Example Reaction with N-Methylaniline :

- This compound reacts rapidly to form stable amides, enabling its use in analytical assays. In contrast, compound 2 requires harsher conditions for analogous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.